molecular formula C17H18F2N2O2 B10960362 (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10960362
M. Wt: 320.33 g/mol
InChI Key: XMQRUZUHAPEWGS-CMDGGOBGSA-N
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Description

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure This compound features a difluoromethoxyphenyl group and a pyrazolyl group linked by a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate fluorinating agents.

    Coupling Reaction: The final step involves coupling the difluoromethoxyphenyl group with the pyrazolyl group through a propenone linkage, often using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the pyrazolyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[3-(METHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (E)-1-[3-(TRIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Contains a trifluoromethoxy group, which may alter its reactivity and biological activity.

Uniqueness

The presence of the difluoromethoxy group in (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C17H18F2N2O2

Molecular Weight

320.33 g/mol

IUPAC Name

(E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C17H18F2N2O2/c1-4-21-12(3)15(11(2)20-21)8-9-16(22)13-6-5-7-14(10-13)23-17(18)19/h5-10,17H,4H2,1-3H3/b9-8+

InChI Key

XMQRUZUHAPEWGS-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)C2=CC(=CC=C2)OC(F)F)C

Origin of Product

United States

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